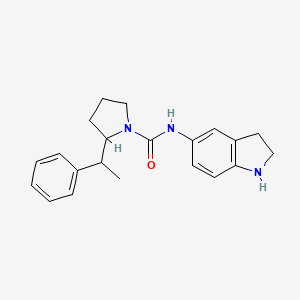
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide, also known as UMI-77, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. It was first synthesized in 2004 by researchers at the University of Michigan, and since then, numerous studies have been conducted to investigate its mechanism of action and potential clinical applications.
Mechanism of Action
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide works by binding to the PAS-B domain of HIF-1α, which is responsible for dimerization with the PAS-A domain. This prevents the formation of the HIF-1α/β complex, which is required for the transcriptional activation of genes involved in angiogenesis and glycolysis. By inhibiting HIF-1α activity, this compound induces apoptosis and inhibits angiogenesis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on HIF-1α activity, it has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. It has also been shown to inhibit the expression of genes involved in glycolysis and glucose metabolism, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide is its specificity for HIF-1α, which makes it a valuable tool for studying the role of this transcription factor in cancer biology. However, its potency and selectivity may vary depending on the cell line and experimental conditions used, which can make it difficult to interpret results. Additionally, its low solubility in water can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide. One area of focus is the development of more potent and selective inhibitors of HIF-1α, which may have improved therapeutic potential. Another area of interest is the use of this compound in combination with other anti-cancer agents, which may have synergistic effects. Additionally, further studies are needed to investigate the potential use of this compound in other diseases, such as ischemic heart disease and neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-phenylethylamine with 2-bromoacetophenone to form N-(2-phenylethyl)acetophenone, which is then reacted with indole-5-carboxaldehyde to form N-(2,3-dihydro-1H-indol-5-yl)-2-phenylethylacetamide. Finally, this compound is reacted with pyrrolidine-1-carboxylic acid to form this compound.
Scientific Research Applications
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the transcription factor HIF-1α, which is known to play a key role in tumor growth and survival. By inhibiting HIF-1α, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(16-6-3-2-4-7-16)20-8-5-13-24(20)21(25)23-18-9-10-19-17(14-18)11-12-22-19/h2-4,6-7,9-10,14-15,20,22H,5,8,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQQWADUVYHGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)NC2=CC3=C(C=C2)NCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

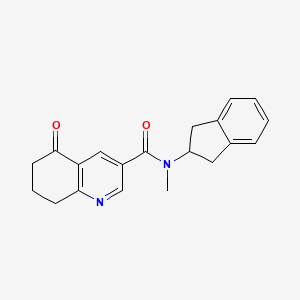
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
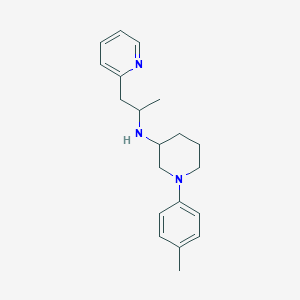
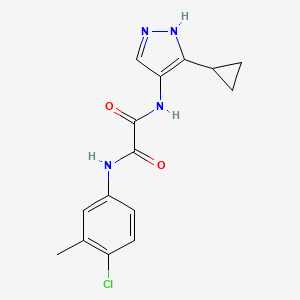
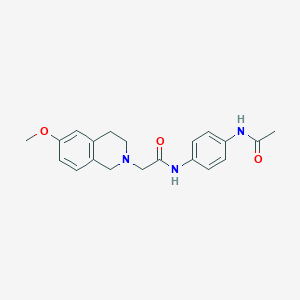
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
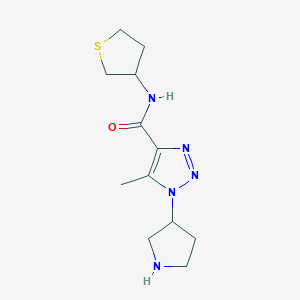
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)